3-Fluoropyrazolo[1,5-a]pyridin-5-amine
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Overview
Description
3-Fluoropyrazolo[1,5-a]pyridin-5-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by the presence of a fluorine atom at the 3-position and an amine group at the 5-position of the pyrazolo[1,5-a]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the base-promoted [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes . This reaction is carried out under controlled conditions to ensure the formation of the desired product in moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Fluoropyrazolo[1,5-a]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Fluoropyrazolo[1,5-a]pyridin-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized compounds
Mechanism of Action
The mechanism of action of 3-Fluoropyrazolo[1,5-a]pyridin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Pyrazolo[3,4-b]pyridines: Another class of compounds with a similar ring system but different connectivity and properties
Uniqueness
3-Fluoropyrazolo[1,5-a]pyridin-5-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H6FN3 |
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Molecular Weight |
151.14 g/mol |
IUPAC Name |
3-fluoropyrazolo[1,5-a]pyridin-5-amine |
InChI |
InChI=1S/C7H6FN3/c8-6-4-10-11-2-1-5(9)3-7(6)11/h1-4H,9H2 |
InChI Key |
KXEANOLOQLNVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)F)C=C1N |
Origin of Product |
United States |
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